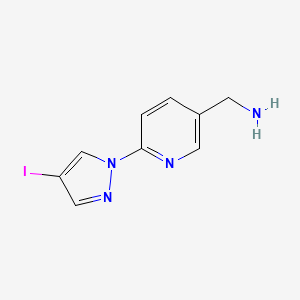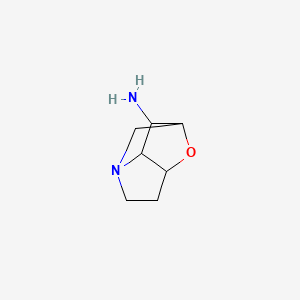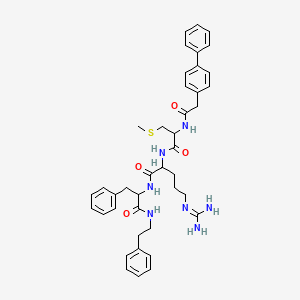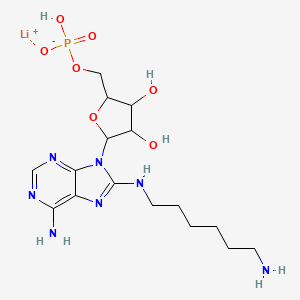
2-(Dimethylamino)-4-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(dimethylamino)benzaldehyde , is an organic compound with the chemical formula C9H10FNO. It features a benzene ring substituted with a fluorine atom and a dimethylamino group. This compound is of interest due to its diverse applications in various fields.
Métodos De Preparación
a. Synthetic Routes: The synthesis of 2-(Dimethylamino)-4-fluorobenzaldehyde involves several methods. One common approach is the Vilsmeier-Haack reaction , where the reaction of 4-fluorobenzaldehyde with dimethylamine and phosphorus oxychloride (POCl3) yields the desired product. The reaction proceeds as follows:
4-Fluorobenzaldehyde+Dimethylamine+POCl3→this compound
b. Industrial Production: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize byproducts.
Análisis De Reacciones Químicas
2-(Dimethylamino)-4-fluorobenzaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction with suitable reagents can yield the corresponding alcohol.
Substitution: The fluorine atom can be replaced by other substituents.
Condensation Reactions: It can participate in condensation reactions to form Schiff bases or imines.
Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromic acid), and Lewis acids (such as aluminum chloride).
Aplicaciones Científicas De Investigación
This compound finds applications in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
Fluorescent Probes: Due to its fluorescence properties, it is used as a probe in biological studies.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Mecanismo De Acción
The exact mechanism of action for 2-(Dimethylamino)-4-fluorobenzaldehyde depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.
Comparación Con Compuestos Similares
While there are no direct analogs, similar compounds include other benzaldehydes, such as 4-fluorobenzaldehyde and 2-(dimethylamino)benzaldehyde.
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
2-(dimethylamino)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 |
Clave InChI |
RHLNVTUVWBGGJS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC(=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)
![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)



![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone](/img/structure/B12103472.png)





